Cas no 1338993-73-9 (1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol)

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is a brominated and fluorinated azetidine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a substituted phenylmethyl group attached to an azetidin-3-ol core, offering a versatile scaffold for further functionalization. The presence of both bromine and fluorine atoms enhances its reactivity, making it a valuable intermediate in cross-coupling reactions and medicinal chemistry. The azetidine ring contributes to conformational rigidity, which can influence binding affinity in bioactive molecules. This compound is particularly useful in the synthesis of novel heterocyclic compounds, where its structural motifs may improve pharmacokinetic properties or target specificity. Suitable for controlled laboratory use under appropriate safety protocols.
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol structure
1338993-73-9 structure
商品名:1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
CAS番号:1338993-73-9
MF:C10H11BrFNO
メガワット:260.102845430374
CID:5057893

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol
    • 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
    • インチ: 1S/C10H11BrFNO/c11-9-3-7(1-2-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2
    • InChIKey: PUJKEMZZRFSRQH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C=CC(=C1)CN1CC(C1)O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 199
  • トポロジー分子極性表面積: 23.5
  • 疎水性パラメータ計算基準値(XlogP): 1.7

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1908-3095-1g
1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol
1338993-73-9 95%+
1g
$725.0 2023-09-07
Life Chemicals
F1908-3095-0.5g
1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol
1338993-73-9 95%+
0.5g
$688.0 2023-09-07
Life Chemicals
F1908-3095-10g
1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol
1338993-73-9 95%+
10g
$3045.0 2023-09-07
Life Chemicals
F1908-3095-0.25g
1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol
1338993-73-9 95%+
0.25g
$653.0 2023-09-07
Life Chemicals
F1908-3095-2.5g
1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol
1338993-73-9 95%+
2.5g
$1450.0 2023-09-07
Life Chemicals
F1908-3095-5g
1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol
1338993-73-9 95%+
5g
$2175.0 2023-09-07
A2B Chem LLC
AU66826-1g
1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol
1338993-73-9 95%
1g
$677.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1621320-2.5g
1-(3-Bromo-4-fluorobenzyl)azetidin-3-ol
1338993-73-9 98%
2.5g
¥12658.00 2024-08-09
TRC
B143161-100mg
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
1338993-73-9
100mg
$ 185.00 2022-06-07
TRC
B143161-500mg
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
1338993-73-9
500mg
$ 680.00 2022-06-07

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol 関連文献

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-olに関する追加情報

Professional Introduction to Compound with CAS No. 1338993-73-9 and Product Name: 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Compound with the CAS number 1338993-73-9 and the product name 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a 3-bromo-4-fluorophenyl moiety linked to an azetidinone ring, which together with the hydroxyl group at the 3-position of the azetidinone ring, contributes to its distinctive chemical properties and reactivity.

The significance of this compound lies in its versatility as a building block for the synthesis of more complex pharmacophores. The presence of both bromo and fluoro substituents on the aromatic ring enhances its utility in various chemical transformations, including cross-coupling reactions, which are pivotal in modern drug discovery. The azetidinone core, a saturated seven-membered heterocycle, is known for its stability and compatibility with a wide range of functional groups, making it an ideal scaffold for medicinal chemists.

In recent years, there has been a growing interest in azetidinone derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific modification of the 3-bromo-4-fluorophenyl group allows for fine-tuning of the compound's pharmacological profile, enabling researchers to optimize its efficacy and selectivity. This flexibility is particularly valuable in the context of structure-activity relationship (SAR) studies, where small changes in molecular structure can lead to significant differences in biological activity.

One of the most compelling aspects of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is its potential as a precursor for the development of novel therapeutic agents. The hydroxyl group at the 3-position of the azetidinone ring provides a site for further functionalization, allowing chemists to introduce additional pharmacophoric elements or to modify existing ones. This adaptability makes it an attractive candidate for use in combinatorial chemistry libraries and high-throughput screening (HTS) campaigns.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design. The fluorine atom at the 4-position of the phenyl ring enhances metabolic stability and binding affinity towards biological targets. This property is particularly relevant in the development of kinase inhibitors, where fluorine substitution has been shown to improve drug-like characteristics such as solubility and bioavailability. The 3-bromo substituent further contributes to these properties by facilitating further derivatization through nucleophilic aromatic substitution or cross-coupling reactions.

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include bromination of a fluorobenzene derivative followed by formation of the azetidinone ring through intramolecular cyclization. The introduction of the hydroxyl group at the 3-position can be achieved through reduction or nucleophilic addition reactions. These synthetic routes highlight the compound's accessibility and its suitability for large-scale production.

The biological evaluation of this compound has revealed promising activities against various disease targets. Initial studies have demonstrated inhibitory effects on certain enzymes implicated in cancer progression, as well as anti-inflammatory properties observed in cellular assays. These findings underscore the potential therapeutic value of this compound and justify further investigation into its mechanism of action.

Advances in computational chemistry have also played a crucial role in understanding the interactions between 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol and biological targets. Molecular docking simulations have been used to predict binding affinities and identify key interactions with protein receptors. These computational studies provide valuable insights into how structural modifications can be made to enhance binding affinity and selectivity.

The development of novel pharmaceuticals often requires an interdisciplinary approach, combining expertise from organic chemistry, medicinal chemistry, pharmacology, and bioinformatics. The case of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol exemplifies this collaborative effort. By integrating experimental data with computational modeling, researchers can accelerate the discovery process and bring new therapeutic agents to market more efficiently.

The future prospects for this compound are exciting given its structural versatility and biological potential. Ongoing research aims to explore new synthetic pathways that improve yield and scalability while maintaining functional group compatibility for further derivatization. Additionally, preclinical studies are being planned to evaluate its safety profile and pharmacokinetic properties before moving into human trials.

In conclusion,1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol represents a significant contribution to pharmaceutical chemistry with its unique structural features and broad range of potential applications. Its synthesis highlights modern organic methodologies, while its biological activities suggest promising therapeutic uses. As research continues to uncover new insights into its properties and mechanisms,this compound is poised to play an important role in future drug development efforts.

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